

"key properties and characteristics of resorcinarenes"

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Compound of Interest

Compound Name: *Resorcin[4]arene*

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An In-Depth Technical Guide to the Core Properties and Characteristics of Resorcinarenes for Researchers, Scientists, and Drug Development Professionals.

Introduction to Resorcinarenes

Resorcinarenes are macrocyclic compounds formed from the condensation of resorcinol (1,3-dihydroxybenzene) and an aldehyde.^[1] These molecules belong to the larger class of calixarenes and are characterized by a unique three-dimensional, bowl-shaped architecture with a defined upper and lower rim.^{[1][2]} The upper rim consists of hydroxyl groups, which can engage in hydrogen bonding, while the lower rim is decorated with substituents derived from the aldehyde used in their synthesis.^[1] This modular nature allows for extensive functionalization, making resorcinarenes highly versatile building blocks in supramolecular chemistry.^{[3][4]} Their ability to form host-guest complexes, self-assemble into larger structures, and act as scaffolds for more complex molecules like cavitands and carcerands has led to their investigation in a wide range of applications, including catalysis, separation science, and particularly, drug delivery.^{[1][3][5]}

Core Properties and Characteristics

Structure and Conformation:

The fundamental structure of a resorcinarene consists of four resorcinol units linked by methylene bridges at their 2 and 6 positions.^[6] This arrangement results in a cup-like cavity. Resorcinarenes are conformationally flexible and can exist in several forms, with the most

stable and common being the "crown" (C₄v) conformation.[6][7] Other possible conformations include the "boat," "chair," "diamond," and "saddle" forms.[7][8] The specific conformation adopted is influenced by factors such as the solvent, the nature of the substituents on the lower rim, and the presence of guest molecules.[8] The hydroxyl groups on the upper rim play a crucial role in stabilizing the crown conformation through a seam of intramolecular hydrogen bonds.[1]

Host-Guest Chemistry:

A defining characteristic of resorcinarenes is their ability to act as host molecules, encapsulating smaller "guest" molecules within their cavity.[1][9] This host-guest complexation is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.[9] The size and shape of the resorcinarene cavity, which can be tuned by the choice of aldehyde in the synthesis, dictates the selectivity for guest binding.[10] This property is central to their application in areas like molecular recognition, sensing, and drug delivery, where they can encapsulate drug molecules, thereby enhancing their solubility, stability, and bioavailability.[11][12]

Self-Assembly:

Resorcinarenes possess the remarkable ability to self-assemble into larger, well-defined supramolecular architectures.[1][13] In both the solid state and in solution, they are known to form hexameric capsules with an internal volume of approximately one cubic nanometer.[1] These assemblies are held together by a network of intermolecular hydrogen bonds.[1] More recently, octameric self-assemblies have also been observed in certain solvents like toluene.[14] This self-assembly behavior is critical for the formation of nanostructures such as nanotubes and vesicles, which have shown promise as controlled-release drug delivery systems.[11]

Applications in Drug Development

The unique properties of resorcinarenes make them highly attractive for pharmaceutical applications, particularly in drug delivery.[3] Their biocompatibility and low toxicity, especially for water-soluble derivatives, are key advantages.[15][16]

Drug Solubilization and Delivery:

Many potent drug molecules suffer from poor water solubility, which limits their clinical application.^[12] Resorcinarenes can encapsulate these hydrophobic drugs within their cavity, effectively increasing their aqueous solubility and bioavailability.^{[11][12]} For instance, they have been shown to enhance the solubility of drugs like isoniazid, caffeine, and griseofulvin.^[12] The resulting host-guest complexes can protect the encapsulated drug from degradation, leading to improved pharmacokinetics and therapeutic outcomes.^[11]

Controlled Release:

Resorcinarene-based nanostructures, such as self-assembled nanotubes and vesicles, can serve as carriers for controlled drug release.^[11] The release of the encapsulated drug can be triggered by external stimuli, such as changes in pH or temperature, allowing for targeted drug delivery to specific sites in the body. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing side effects.^[16]

Quantitative Data

The following tables summarize key quantitative data related to the properties and performance of resorcinarenes.

Table 1: Binding Constants of Resorcinarene-Guest Complexes

Resorcinarene Derivative	Guest Molecule	Solvent	Binding Constant (K_a , M^{-1})	Reference
anti-di-quinoxaline resorcin[2]arene	Steroids (various)	$CDCl_3$	30 - 740	[17]
Dissymmetric cavitand 1	Cyclohexane	mesitylene-d ₁₂	5×10^2	[18]
Dissymmetric cavitand 2	Cyclohexane	mesitylene-d ₁₂	2×10^2	[18]
Octa-sulfonated resorcinarene	Isoniazid	Water	$0.54 - 211 \text{ mM}^{-1}$	[12][19]
C-hydroxybenzyl ammonium resorcinarene chloride	Caffeine	Water	$0.54 - 211 \text{ mM}^{-1}$	[12][19]
Megalo-cavitands	C_{70}	-	Sub- μM	[20]

Table 2: Cytotoxicity Data of Resorcinarene Derivatives

Resorcinarene Derivative	Cell Line	Cytotoxicity Metric	Value	Reference
Water-soluble resorcinarenes	-	-	Non-toxic	[15]
Sulphonatocalix[2]resorcinarene-mycophenolate mofetil complex	Animals (in vitro)	-	No toxic effects observed	[15]
Phosphonate-functionalized calixarenes	Rat C6G and human HEK293	CC ₅₀	Varies (low to moderate)	[15]
Ionic water-soluble resorcinarenes	HEK-293	-	No cytotoxicity up to 200 µM	[12][19]
Carboxybetaine and carboxybetaine ester resorcinarenes	Chang liver cells and M-HeLa cells	-	Low cytotoxicity	[21]
Carboxybetaine and carboxybetaine ester resorcinarenes	Erythrocytes	HC ₅₀	> 5 mM	[21]

Experimental Protocols

Synthesis of a C-tetra(aryl)resorcin[2]arene (Conventional Method):

This protocol describes a general procedure for the synthesis of a C-tetra(aryl)resorcin[2]arene via acid-catalyzed cyclocondensation.

- Materials:

- Resorcinol
- Aromatic aldehyde (e.g., p-hydroxybenzaldehyde, p-methoxybenzaldehyde)
- Concentrated hydrochloric acid (37%)
- Absolute ethanol
- Distilled and deionized water
- Procedure:
 - Dissolve resorcinol (0.10 mol) and the aromatic aldehyde (0.10 mol) in absolute ethanol in a round-bottom flask.[22]
 - Add concentrated hydrochloric acid as a catalyst.[23]
 - Reflux the reaction mixture with stirring for 18-24 hours.[23]
 - Cool the reaction mixture to room temperature, which should result in the formation of a precipitate.[22]
 - Filter the solid product and wash it thoroughly with water.[24]
 - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired resorcin[2]arene.[25]

Characterization of Resorcinarenes:

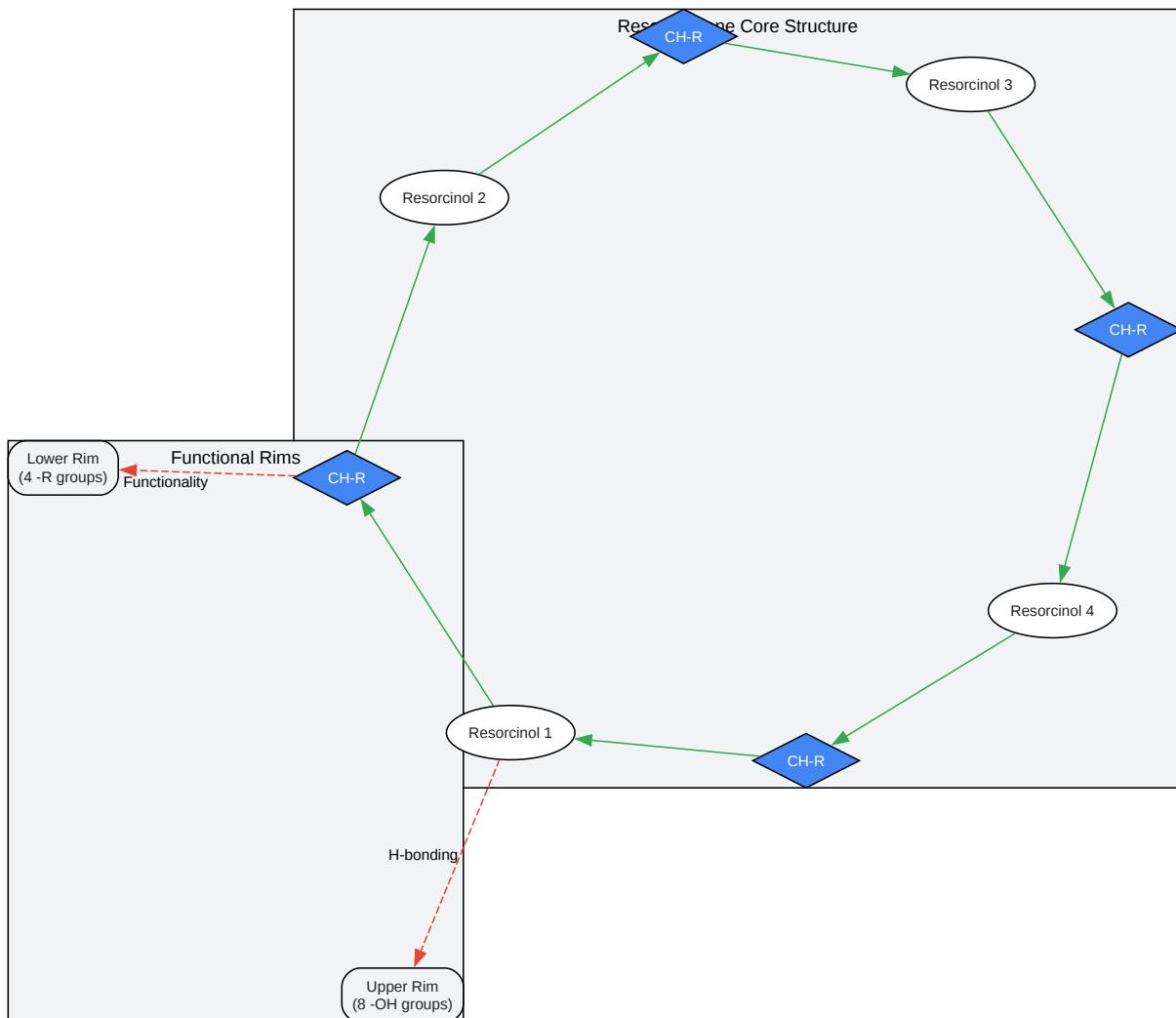
A combination of spectroscopic techniques is typically employed to characterize the structure and purity of synthesized resorcinarenes.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) groups on the upper rim and any functional groups on the lower rim substituents.[22]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for elucidating the detailed structure and conformation of the resorcinarene.[23][24] The

chemical shifts and coupling patterns of the aromatic and methine protons provide information about the symmetry and conformational state of the macrocycle.[6]

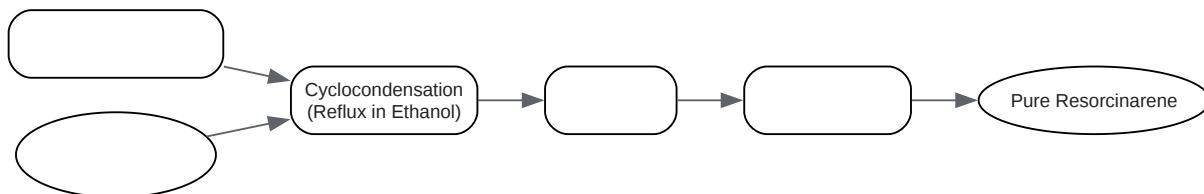
- Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the synthesized resorcinarene.[22][24]
- High-Performance Liquid Chromatography (HPLC): Can be used to separate different conformers and assess the purity of the product.[23]

Visualizations



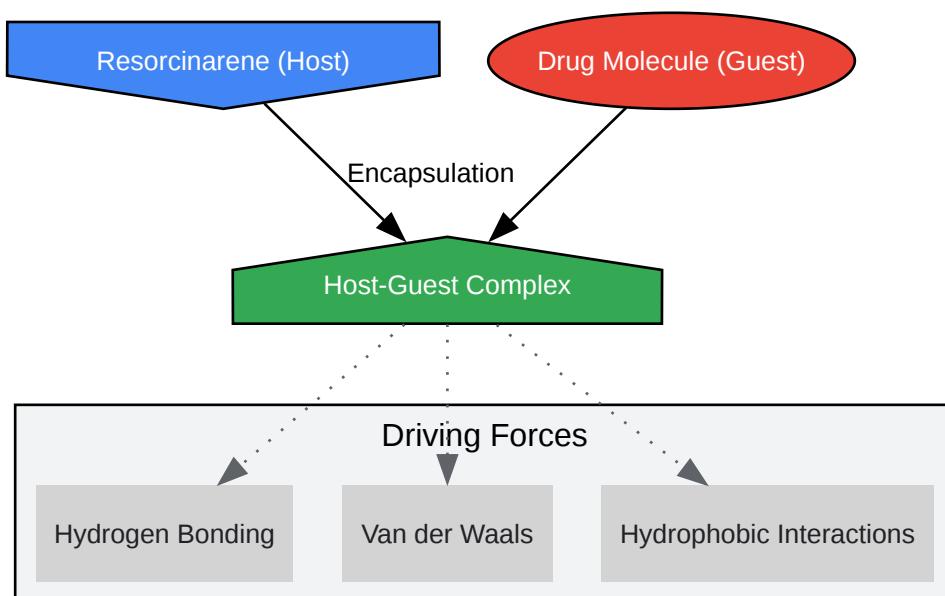
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Caption: General structure of a resorcin[2]arene, highlighting the core macrocycle and functional rims.



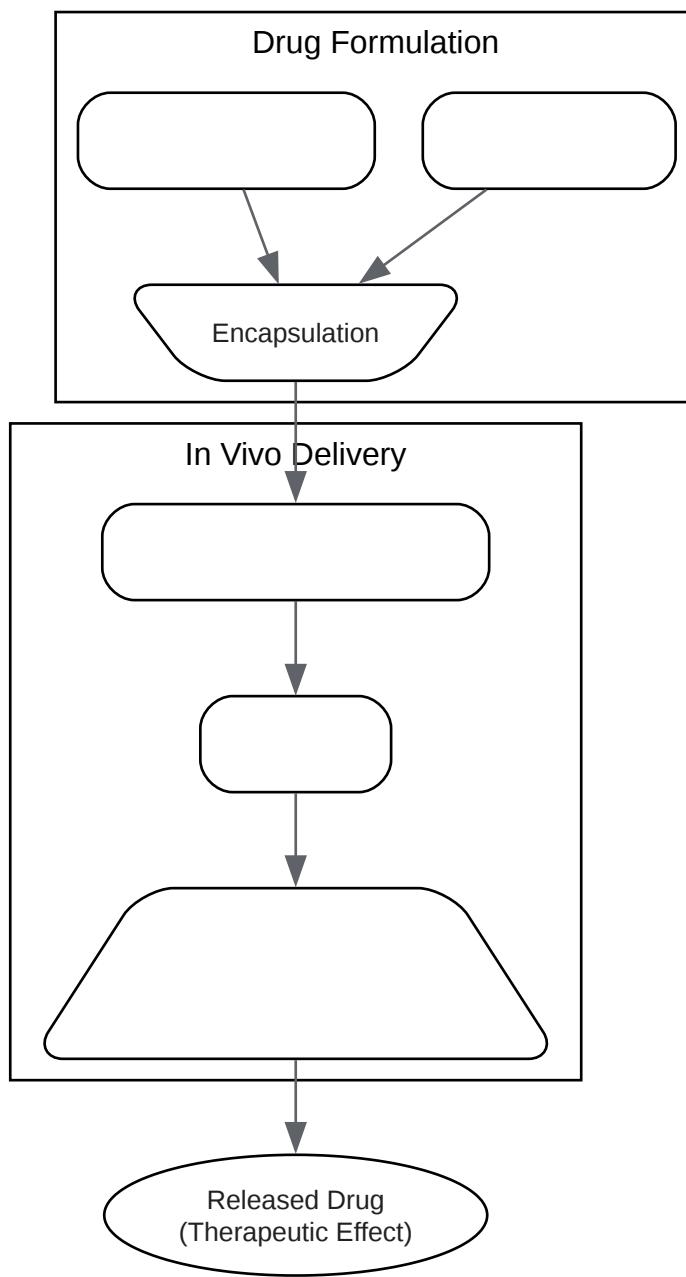
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Caption: A simplified workflow for the synthesis of resorcinarenes.



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Caption: Host-guest complex formation between a resorcinarene and a drug molecule.

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Caption: Application of resorcinarenes in drug delivery, from encapsulation to controlled release.

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